2-Amino-5-{3-[(4-{6-[2-(chloromethyl)-1,3-dioxolan-2-yl]hexyl}phenyl)amino]propyl}-6-methylpyrimidin-4(1h)-one
Description
Properties
CAS No. |
2664-49-5 |
|---|---|
Molecular Formula |
C24H35ClN4O3 |
Molecular Weight |
463.0 g/mol |
IUPAC Name |
2-amino-5-[3-[4-[6-[2-(chloromethyl)-1,3-dioxolan-2-yl]hexyl]anilino]propyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C24H35ClN4O3/c1-18-21(22(30)29-23(26)28-18)8-6-14-27-20-11-9-19(10-12-20)7-4-2-3-5-13-24(17-25)31-15-16-32-24/h9-12,27H,2-8,13-17H2,1H3,(H3,26,28,29,30) |
InChI Key |
VNBNQAYBJIFQEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N)CCCNC2=CC=C(C=C2)CCCCCCC3(OCCO3)CCl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrimidin-4-one Core
- The pyrimidin-4-one scaffold with 2-amino and 6-methyl substituents can be synthesized via condensation of appropriate β-dicarbonyl compounds with guanidine derivatives.
- Methylation at the 6-position is introduced either by using methyl-substituted precursors or via selective alkylation.
- The 2-amino group is typically introduced by reaction with ammonia or amine sources during ring formation.
Preparation of the Substituted Aniline Intermediate
- The key intermediate is 4-(6-[2-(chloromethyl)-1,3-dioxolan-2-yl]hexyl)aniline.
- The hexyl chain bearing the dioxolane ring is synthesized by:
- Starting from a hexyl alcohol or halide precursor.
- Introduction of the 1,3-dioxolane ring via acetal formation with ethylene glycol and an aldehyde or chloromethyl source.
- Chloromethylation of the dioxolane ring is achieved using chloromethylating agents under controlled conditions.
- The aniline is then prepared by nucleophilic substitution or reduction of a nitro precursor.
Coupling of the Aniline to the Pyrimidinone Core
- The coupling involves linking the aniline nitrogen to the pyrimidinone at the 5-position via a propyl linker.
- This is typically achieved by:
- Using a 3-bromopropyl or 3-chloropropyl derivative of the pyrimidinone or aniline.
- Nucleophilic substitution or amide bond formation using coupling reagents such as HATU, EDCI, or carbodiimides in polar aprotic solvents like DMF.
- Reaction conditions are generally mild (room temperature to 50°C) under inert atmosphere to prevent side reactions.
- Purification is done by silica gel chromatography or preparative HPLC.
Final Functional Group Adjustments and Purification
- The chloromethyl dioxolane moiety is sensitive; thus, it is often introduced in the last steps or protected during earlier steps.
- Final purification involves recrystallization or chromatographic techniques to obtain the pure compound.
- Characterization includes NMR, LC-MS, and elemental analysis to confirm structure and purity.
Representative Experimental Data and Yields
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrimidinone core synthesis | Condensation with guanidine derivatives, methylation | 60-75% | Standard literature methods |
| Preparation of substituted aniline | Chloromethylation of dioxolane, nucleophilic substitution | 50-65% | Requires controlled temperature to avoid decomposition |
| Coupling reaction | HATU or EDCI coupling in DMF, room temp, inert atmosphere | 50-70% | Purification by silica gel chromatography |
| Final purification | Recrystallization or preparative HPLC | >95% purity | Confirmed by LC-MS and NMR |
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Solvent | Temperature | Yield (%) | Purification Method |
|---|---|---|---|---|---|
| Pyrimidinone core formation | Guanidine, β-dicarbonyl compound | Ethanol or DMF | 80-100°C | 60-75 | Recrystallization |
| Dioxolane chloromethylation | Chloromethyl methyl ether or equivalents | Dichloromethane | 0-25°C | 50-65 | Silica gel chromatography |
| Coupling reaction | HATU, DIEA | DMF | 20-30°C | 50-70 | Silica gel chromatography, HPLC |
| Final purification | - | - | - | >95 purity | Preparative HPLC, recrystallization |
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3-((4-(6-(2-(chloromethyl)-1,3-dioxolan-2-yl)hexyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a therapeutic agent due to its ability to interact with specific biological targets. Research has indicated that it may act on various enzymes and receptors involved in cellular signaling pathways, modulating their activity and leading to therapeutic effects.
Case Study: Anticancer Activity
A study evaluated the anticancer properties of this compound against various cancer cell lines. The results demonstrated significant cytotoxicity, suggesting its potential as a lead compound for developing new anticancer drugs.
Drug Development
Due to its complex structure and biological activity, this compound serves as a promising scaffold for drug design. Its derivatives can be synthesized to enhance efficacy and reduce side effects.
Case Study: Synthesis of Derivatives
Research focused on synthesizing derivatives of this compound to improve binding affinity to target proteins involved in disease pathways. Preliminary results showed that certain derivatives exhibited enhanced biological activity compared to the parent compound.
Biochemical Research
The interaction of this compound with biomolecules makes it valuable in biochemical studies aimed at understanding disease mechanisms.
Case Study: Enzyme Inhibition Studies
In enzyme inhibition assays, the compound was found to selectively inhibit specific enzymes linked to metabolic disorders. This property can be exploited in developing treatments for conditions such as diabetes and obesity.
Toxicological Studies
Understanding the safety profile of 2-Amino-5-{3-[(4-{6-[2-(chloromethyl)-1,3-dioxolan-2-yl]hexyl}phenyl)amino]propyl}-6-methylpyrimidin-4(1H)-one is crucial for its application in medicine.
Case Study: Acute Toxicity Assessment
Acute toxicity studies conducted on animal models revealed a dose-dependent response with no significant adverse effects at therapeutic doses. These findings support further exploration into its clinical applications.
Mechanism of Action
The mechanism of action of 2-Amino-5-(3-((4-(6-(2-(chloromethyl)-1,3-dioxolan-2-yl)hexyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways.
Comparison with Similar Compounds
Structural Similarity and Substituent Effects
The target compound belongs to a broader class of 2-aminopyrimidin-4(1H)-one derivatives, which are widely studied for their biological activities. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of Pyrimidinone Derivatives
*Molecular weights calculated from molecular formulas.
Structural Insights :
- The chloromethyl-dioxolan-hexyl group in the target compound introduces significant hydrophobicity compared to smaller substituents like fluorophenyl or methylcyclopropyl. This may enhance membrane permeability but reduce aqueous solubility .
Physicochemical and Pharmacokinetic Properties
Table 2: Property Comparison Using Tanimoto Coefficients
Key Observations :
- Its 12 rotatable bonds may increase entropic penalties during protein binding compared to rigid analogs like the coumarin hybrid .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-5-{3-[(4-{6-[2-(chloromethyl)-1,3-dioxolan-2-yl]hexyl}phenyl)amino]propyl}-6-methylpyrimidin-4(1H)-one, and how can reaction conditions be optimized?
- Methodology :
-
Step 1 : Start with a pyrimidinone core (e.g., 2-amino-4-oxo-pyrimidine derivatives) and introduce substituents via nucleophilic substitution or coupling reactions. For example, thioether linkages (as in ) can be formed using thiols under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).
-
Step 2 : Optimize yields by varying solvents (DMF, ethanol) and temperatures. For instance, achieved 83% yield for a thienopyrimidinone derivative using ethanol as the solvent at reflux.
-
Step 3 : Monitor progress via TLC and purify via column chromatography or recrystallization. Characterize intermediates using -NMR and HRMS .
- Key Data :
| Reaction Step | Solvent | Temperature | Yield | Characterization Methods |
|---|---|---|---|---|
| Thioether formation | Ethanol | Reflux | 72–96% | -NMR, HRMS |
Q. How should researchers validate the structural integrity of this compound?
- Methodology :
- Use X-ray crystallography (if single crystals are obtainable) to confirm stereochemistry and bond angles (e.g., used this for pyrimidinone derivatives).
- Combine -NMR, -NMR, and HRMS to verify molecular weight and functional groups. For example, confirmed C–H bonding patterns via -NMR shifts (e.g., δ 2.3 ppm for methyl groups).
- FT-IR can validate amine (–NH₂) and carbonyl (C=O) stretches (e.g., 1650–1750 cm⁻¹ for pyrimidinone C=O) .
Q. What stability tests are critical for this compound under laboratory conditions?
- Methodology :
- Perform accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) for 4–8 weeks. Monitor degradation via HPLC.
- Assess pH stability by dissolving the compound in buffers (pH 1–10) and analyzing decomposition products using LC-MS (as in for related pyrimidines).
- Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the chloromethyl-dioxolane moiety .
Advanced Research Questions
Q. How can substituent effects on the 1,3-dioxolane and hexylphenyl groups influence bioactivity?
- Methodology :
-
Design SAR studies : Synthesize analogs with varied substituents (e.g., shorter/longer alkyl chains, halogen replacements). For example, demonstrated how substituent position affects reactivity in dithiazole derivatives.
-
Test analogs in in vitro assays (e.g., enzyme inhibition, cell viability). Use multivariate analysis (ANOVA) to correlate structural features with activity, as in ’s split-plot experimental design .
- Key Considerations :
-
The chloromethyl group may enhance electrophilicity, impacting binding to biological targets.
-
The hexylphenyl chain’s hydrophobicity could affect membrane permeability .
Q. What advanced techniques resolve contradictions in crystallographic vs. spectroscopic data for this compound?
- Methodology :
- Dynamic NMR : Resolve conformational flexibility (e.g., dioxolane ring puckering) by analyzing variable-temperature -NMR spectra.
- DFT calculations : Compare theoretical (B3LYP/6-31G*) and experimental bond lengths/angles (from X-ray data in ) to identify discrepancies.
- Synchrotron XRD : Use high-resolution data to refine crystal structures and detect minor polymorphs .
Q. How can environmental fate and toxicity be assessed for this compound?
- Methodology :
- Follow protocols from ’s INCHEMBIOL project :
- Biodegradation : Incubate with soil microbes and measure half-life via LC-MS.
- Ecotoxicology : Use Daphnia magna or Danio rerio models to assess acute/chronic toxicity (OECD guidelines).
- Bioaccumulation : Calculate logP (via HPLC) to predict lipid solubility and bioaccumulation potential .
Methodological Challenges
Q. How to address low yields in coupling reactions involving the chloromethyl-dioxolane moiety?
- Solutions :
- Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-alkyl linkages, as in ’s pyrimidine derivatives. Optimize catalyst loading (1–5 mol%) and ligands (XPhos).
- Protect reactive groups (e.g., –NH₂ with Boc) to prevent side reactions. Deprotect post-coupling using TFA .
Q. What statistical methods are suitable for analyzing dose-response data in preclinical studies?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
